molecular formula C12H9N3 B1598785 1-Phenyl-1H-imidazo[4,5-c]pyridine CAS No. 61532-35-2

1-Phenyl-1H-imidazo[4,5-c]pyridine

Cat. No.: B1598785
CAS No.: 61532-35-2
M. Wt: 195.22 g/mol
InChI Key: CTOGPLXHZSSJBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety and a phenyl group attached to the imidazole ring. This compound is part of the imidazopyridine family, known for its significant biological and pharmacological activities. The structural resemblance of imidazopyridines to purines allows them to interact with various biological macromolecules, making them valuable in medicinal chemistry .

Preparation Methods

The synthesis of 1-Phenyl-1H-imidazo[4,5-c]pyridine can be achieved through several methods:

    Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde.

    Wallach Synthesis: This method uses the reaction of aniline with glyoxal and ammonia.

    Dehydrogenation of Imidazolines: This method involves the dehydrogenation of imidazolines in the presence of a catalyst.

    From Alpha Halo-Ketones: This method involves the reaction of alpha halo-ketones with ammonia or amines.

    Marckwald Synthesis: This method involves the reaction of an alpha-halo ketone with an amine.

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

1-Phenyl-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents on the phenyl and imidazole rings.

Scientific Research Applications

1-Phenyl-1H-imidazo[4,5-c]pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-Phenyl-1H-imidazo[4,5-c]pyridine can be compared with other imidazopyridine derivatives, such as:

The uniqueness of this compound lies in its specific structural configuration, which allows for unique interactions with biological targets and its potential for diverse applications in various fields.

Properties

IUPAC Name

1-phenylimidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c1-2-4-10(5-3-1)15-9-14-11-8-13-7-6-12(11)15/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTOGPLXHZSSJBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NC3=C2C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00416162
Record name 1-phenylimidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00416162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61532-35-2
Record name 1-phenylimidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00416162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1H-Imidazo[4,5-c]pyridine (2.01 g, 0.0169 mol), copper acetate (7.66 g, 42.2 mmol) and phenyl boronic acid (5.14 g, 042.2 mmol) in pyridine (60 mL) were stirred vigorously at 37° C. in a flask open to the atmosphere for 3 days. The mixture was allowed to cool to RT then partitioned between water and DCM (3×50 mL). The combined DCM extracts were washed with water, dried (Na2SO4) and concentrated in vacuo. The residue was purified by chromatography (SiO2 0-6% (2M ammonia in methanol) in DCM) to give 1-phenyl-1H-imidazo[4,5-c]pyridine (1.60 g) and 3-phenyl-3H-imidazo[4,5-c]pyridine (1.06 g) as white solids (combined 81%).
Quantity
2.01 g
Type
reactant
Reaction Step One
Quantity
5.14 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Intermediate 2 was prepared in a manner analogous to Intermediate 1, substituting 2-bromobenzene for 2-bromo-5-fluoropyridine. MS (ESI): mass calculated for C12H9N3, 197.07; m/z found 198.1 [M+H]+.
Name
Intermediate 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-Phenyl-1H-imidazo[4,5-c]pyridine
Reactant of Route 2
Reactant of Route 2
1-Phenyl-1H-imidazo[4,5-c]pyridine
Reactant of Route 3
Reactant of Route 3
1-Phenyl-1H-imidazo[4,5-c]pyridine
Reactant of Route 4
Reactant of Route 4
1-Phenyl-1H-imidazo[4,5-c]pyridine
Reactant of Route 5
Reactant of Route 5
1-Phenyl-1H-imidazo[4,5-c]pyridine
Reactant of Route 6
Reactant of Route 6
1-Phenyl-1H-imidazo[4,5-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.